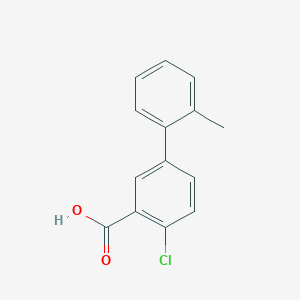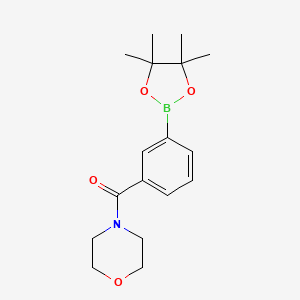
Metanona (3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)morfolina
Descripción general
Descripción
“Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound . It is used in various fields of research, including life sciences and organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of a palladium catalyst for the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be a part of the synthesis process .Chemical Reactions Analysis
The compound might participate in various chemical reactions. For instance, it could undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It might also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.19 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the current data .Aplicaciones Científicas De Investigación
Diseño y Administración de Fármacos
Los ácidos borónicos y sus ésteres, como los compuestos , se consideran altamente para el diseño de nuevos fármacos y dispositivos de administración de fármacos . A menudo se utilizan como inhibidores enzimáticos o fármacos ligandos específicos . Además de tratar tumores e infecciones microbianas, también se pueden utilizar para tratar medicamentos contra el cáncer .
Acoplamiento de Suzuki-Miyaura
Los compuestos organoboro son bloques de construcción muy valiosos en la síntesis orgánica. La aplicación más importante que se debe nombrar es el acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada en química orgánica para sintetizar poliolefinas, estirenos y bifenilos sustituidos .
Hidroboración
4,4,5,5-Tetrametil-1,3,2-dioxaborolano puede utilizarse para la hidroboración de alquinos o arila alquenos en presencia de catalizadores de metales de transición . La hidroboración es una reacción que toma un alqueno y un borano y crea un organoborano .
Protodesboronación
Se ha informado la protodesboronación catalítica de ésteres de ácido borónico de pinacol . Este proceso es útil para la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida .
Síntesis de Derivados de Arilftalacina
El compuesto "éster de pinacol de ácido 3-(morfolina-4-carbonil)fenilborónico" se utiliza para la síntesis de una serie de derivados de arilftalacina . Estos derivados son inhibidores potentes y biodisponibles por vía oral de VEGFR-2 , una proteína clave involucrada en la angiogénesis.
Susceptibilidad a la Hidrólisis
Los ésteres de pinacol fenilborónico, como los compuestos , son susceptibles a la hidrólisis . La cinética de este proceso depende de los sustituyentes en el anillo aromático y el pH influye fuertemente en la velocidad de la reacción .
Mecanismo De Acción
Target of Action
Boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound donates its organyl group (the part of the molecule attached to boron) to a transition metal, such as palladium . This forms a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
For instance, it is predicted to have high gastrointestinal absorption and to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) values range from 0.0 to 1.99, suggesting variable lipid solubility .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be strongly influenced by pH . Additionally, the compound’s susceptibility to protodeboronation, a reaction that removes the boron group, could be influenced by the presence of certain catalysts .
Propiedades
IUPAC Name |
morpholin-4-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONGXZPUDFPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675311 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036991-25-9 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Morpholine-4-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)


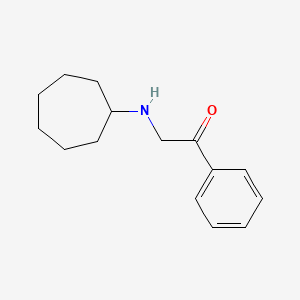
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
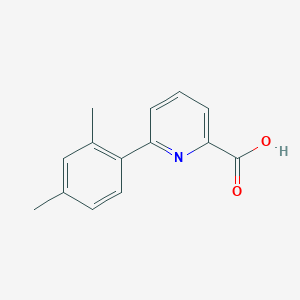
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)
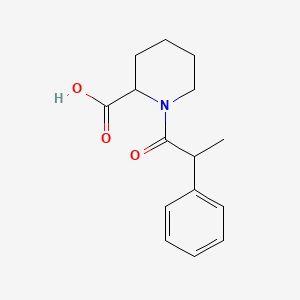

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
